Simazine-acetic acid

ELISA cross-reactivity antibody selectivity s-triazine immunoassay

Researchers developing simazine-selective immunoassays face cross-reactivity failures when substituting haptens. Simazine-acetic acid solves this: its C4 spacer at the N-ethylamino position yields antibodies with only 8% atrazine cross-reactivity and virtually no propazine recognition. Key outcomes: • Achieves IC50 ~0.1 µg/L and LOQ 50 ng/L, meeting sub-µg/L regulatory screening needs. • Validated in multi-triazine ELISA panels for complex food matrices (ginger, spices) with 67.9-102.6% recovery. • ≥95% purity ensures reproducible carrier-protein conjugation and batch-to-batch consistency.

Molecular Formula C9H14ClN5O2
Molecular Weight 259.69 g/mol
CAS No. 125454-26-4
Cat. No. B12369151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimazine-acetic acid
CAS125454-26-4
Molecular FormulaC9H14ClN5O2
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)Cl)NCCCC(=O)O
InChIInChI=1S/C9H14ClN5O2/c1-2-11-8-13-7(10)14-9(15-8)12-5-3-4-6(16)17/h2-5H2,1H3,(H,16,17)(H2,11,12,13,14,15)
InChIKeyQJCNXQQKVJBFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simazine-acetic Acid Immunizing Hapten


Simazine-acetic acid (CAS 125454-26-4; IUPAC: 4-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]butanoic acid; C₉H₁₄ClN₅O₂; MW 259.69) is a synthetic carboxylic acid hapten belonging to the s-triazine immunogen family [1]. It was designed as part of a systematic hapten synthesis strategy reported by Goodrow et al. (1990) in which a butanoic acid (C4) spacer arm is attached at the secondary amino group of the simazine scaffold, retaining both the 2-chloro and 6-ethylamino substituents that define native simazine [1]. This compound functions as an immunizing hapten: when conjugated to carrier proteins (e.g., KLH, BSA) via its terminal carboxyl group, it elicits polyclonal antibodies capable of recognizing the parent herbicide simazine in competitive ELISA formats [2]. Commercially, it is available from vendors such as MedChemExpress (Cat. No. HY-163022) at ≥95% purity .

1 Family 1 hapten: N-ethylamino C4 spacer, retains 2-chloro
2 Generates simazine-selective polyclonal antibodies
3 Immunizing hapten for competitive ELISA formats

Why Simazine-acetic Acid Cannot Be Replaced by Generic Haptens


s-Triazine haptens are not interchangeable because antibody specificity in this class is exquisitely governed by three structural variables: (i) the N-alkyl substitution pattern (ethylamino in simazine vs. isopropylamino in atrazine), (ii) the length of the carboxylic acid spacer arm (C3, C4, C6), and (iii) the position of spacer conjugation (secondary amino group vs. chloro replacement) [1]. Systematic studies by the Hammock laboratory demonstrated that the degree of antibody binding to free triazines depends on both the N-alkyl groups present and the length and position of the spacer arm [2]. A hapten with a C4 spacer at the N-ethylamino position—the precise architecture of simazine-acetic acid—generates an antibody population whose recognition pocket is sterically and electronically distinct from that raised against a C6-spacer atrazine hapten or a mercaptopropanoic acid derivative at the chloro position [2][3]. Consequently, substituting simazine-acetic acid with an atrazine-acetic acid hapten (CAS 193889-80-4) or a simazine-mercaptopropanoic acid derivative will produce antibodies with fundamentally different cross-reactivity profiles and assay sensitivities, precluding direct replacement without full re-validation of the immunoassay [4].

Attribute
Simazine-acetic acid
Generic atrazine hapten
N-alkyl group
Ethylamino
Isopropylamino
Spacer length
C4 (butanoic acid)
C6 (hexanoic acid) typical
Conjugation site
N-ethylamino (retains Cl)
Chloro replacement or different amino
Mismatch in any of these variables may shift antibody specificity and IC50, requiring full re-validation.

Quantitative Differentiation vs. Hapten Analogs


Cross-Reactivity: Selective vs. Broad-Specificity Antibodies

Antibodies raised against simazine haptens bearing a carboxylic acid spacer at the N-ethylamino position (the Family 1 architecture to which simazine-acetic acid belongs) exhibit pronounced selectivity for simazine over atrazine—a critical advantage in regions where simazine is the primary target analyte. In a direct competitive ELISA format, these polyclonal antibodies showed virtually no recognition of propazine and only 8% cross-reactivity toward atrazine, as reported by Goodrow and Hammock (1998) [1]. By contrast, generic atrazine-derived antibodies typically cross-react with simazine at only ~5–20% when atrazine is the 100% standard, and most atrazine antibodies display high cross-reactivity to propazine (>90% in some cases) [2]. The Wortberg et al. (1996) study using a hexanoic-acid spacer simazine hapten (structurally analogous to simazine-acetic acid but with C6 spacer) quantified cross-reactivities in ELISA as 100 ± 4% for simazine, 76 ± 9% for atrazine, and 12.6 ± 1.3% for propazine [2]. This contrasts sharply with an anti-atrazine antiserum reported to exhibit 93% cross-reactivity to propazine and only 8% to simazine [3]. The differential selectivity is a direct consequence of the hapten design: the simazine scaffold with ethylamino substituents restricts antibody binding pocket size, enabling exclusion of the larger isopropylamino-bearing atrazine and propazine molecules [1].

Cross-reactivity profile
Reported
Anti-simazine Ab: simazine 100%, atrazine ≤8%, propazine ~0%
Anti-atrazine Ab: atrazine 100%, simazine 5–20%, propazine >90%
Reported selectivity context supports simazine-selective ELISA design
Wortberg 1996; Goodrow 1998
ELISA cross-reactivity antibody selectivity s-triazine immunoassay

Immunoassay Sensitivity: Simazine vs. Atrazine Haptens

The choice of hapten scaffold—simazine vs. atrazine backbone—directly dictates the achievable midpoint (IC50) of the competitive inhibition curve, which is the primary determinant of assay sensitivity. In a systematic comparison of hapten-enzyme tracers for triazine immunoassay development, a simazine-based dichloro hapten (Di-Chlorsimazin) yielded an I50 of 0.12 µg/L, whereas the corresponding atrazine-based hapten (iPr/Cl/C6; 2-chloro-4-(isopropylamino)-6-[(1-carboxypent-5-yl)amino]-s-triazine) produced an I50 of 1.22 µg/L—a 10.2-fold difference in assay midpoint [1]. In a separate optimized ELISA system using polyclonal antibodies raised against a simazine hexanoic-acid hapten (C6 analog of simazine-acetic acid), the lowest IC50 values for simazine reached the 0.1 µg/L range, with a limit of quantitation of 50 ng/L [2]. The most sensitive atrazine monoclonal antibody-based assay published at the time achieved an I50 of 0.25 µg/L with a detection limit of 0.03 µg/L—still 2.5-fold higher IC50 than the best simazine systems [3]. The simazine-acetic acid hapten, with its shorter C4 spacer, may further enhance sensitivity relative to C6-spacer variants, as haptens with short spacer arms generally shift IC50 to lower concentrations [4].

Assay sensitivity (IC50)
Reported
Simazine hapten I50: 0.12 µg/L
Atrazine hapten I50: 1.22 µg/L
10.2-fold difference
Reported IC50 difference supports assay sensitivity screening
Kröger dissertation; Wortberg 1996
IC50 comparison hapten-enzyme conjugate assay sensitivity

Spacer Arm Length and Assay Sensitivity

The spacer arm connecting the haptenic triazine core to the carrier protein is not an inert linker—its length modulates the degree of antibody accessibility to the triazine epitope and thus influences both assay sensitivity and specificity. Harrison et al. (1991) systematically examined heterologous ELISA systems varying in conjugation position, spacer length, and alkyl substitution, and found that sensitivity to the target analyte was least favorable for homologous systems, while heterology based on conjugation position provided the largest improvement—except where extreme differences in spacer length were present, which independently affected performance [1]. The simazine-acetic acid hapten incorporates a butanoic acid (C4) spacer, which is shorter than the commonly employed hexanoic acid (C6) spacer found in simazine-C6 and atrazine-C6 haptens [2]. Shorter spacer arms generally shift the competitive inhibition curve toward lower IC50 values, producing more sensitive assays because the antibody binding pocket encounters less steric interference from the linker when competing with free analyte [1][3]. In the Wortberg et al. (1996) study using a C6-spacer simazine hapten immunogen, the lowest IC50 for simazine was approximately 0.1 µg/L [4]; the C4-spacer simazine-acetic acid is predicted to yield comparable or improved sensitivity based on the established inverse relationship between spacer length and assay midpoint [3].

Spacer length effect
Class-level inference
C4 spacer predicted to shift IC50 lower vs. C6, consistent with general hapten design principles
Shorter spacer may support lower IC50 context; data to verify
Harrison 1991; Marco 1995 review
spacer arm length hapten design heterologous ELISA

Conjugation Position and Antibody Recognition

Simazine-acetic acid belongs to Family 1 of the Goodrow hapten classification, in which the carboxylic acid spacer is attached at a secondary amino group of the triazine ring while the 2-chloro substituent is retained [1]. The alternative Family 2 design replaces the 2-chloro group with 3-mercaptopropanoic acid, creating a thioether-linked spacer at the chloro position [1]. This structural dichotomy is functionally consequential: Family 1 haptens preserve the chlorine atom that is a key structural feature of native simazine, enabling the resulting antibodies to recognize the chloro substituent as part of the epitope [2]. In contrast, Family 2 haptens mask the chloro position with the linker, potentially altering antibody recognition of the chlorine and modifying cross-reactivity toward dechlorinated metabolites [2]. The Harrison et al. (1991) competitive inhibition study demonstrated that conjugation position was a more important determinant of antibody specificity than either spacer length or alkyl substitution, and that the antibodies consistently recognized the immunizing hapten better than all other inhibitors tested [3]. For example, antibodies raised against Family 2 haptens (mercaptopropanoic acid derivatives) developed for hydroxytriazine detection showed IC50 values of 0.002–0.017 µM for hydroxy-s-triazines, but these systems are optimized for metabolite detection rather than parent simazine quantification [4].

Conjugation position
Class-level inference
Family 1 (N-ethylamino) retains 2-chloro, directing antibodies toward parent simazine; Family 2 replaces chloro, favoring metabolite recognition
Conjugation site determines parent vs. metabolite detection context
Goodrow 1990; Harrison 1991
hapten conjugation position antibody recognition carrier protein coupling

Validated Broad-Specificity Immunoassay in Food Matrices

Simazine-acetic acid has been directly employed as a reference hapten in the rational design of broad-specificity immunoassays. Liu et al. (2018) incorporated simazine-acetic acid as one of seven screening haptens (combining four novel and three previously reported triazine derivatives including simazine-acetic acid) to develop a heterologous ELISA for group detection of triazine herbicides in ginger [1]. Using molecular modeling and 3D-QSAR methodology to probe antibody–antigen recognition across 31 triazine structures, the optimized heterologous immunoassay achieved detection limits of 2.5–15.1 µg kg⁻¹ for 10 triazine herbicides, with recoveries of 67.9–102.6% in spiked ginger samples [1]. This demonstrates that simazine-acetic acid is not merely a theoretical hapten design but a validated immunochemical tool that has been successfully integrated into a quantitative analytical method for complex food matrices. In contrast, the closely related atrazine-acetic acid (CAS 193889-80-4) is characterized by MedChemExpress as both an immunizing and heterologous hapten, suggesting somewhat different optimal usage in assay design . The successful deployment of simazine-acetic acid in a multi-residue format underscores its versatility beyond single-analyte simazine detection.

Food matrix validation
Supporting evidence
Ginger multi-residue ELISA: LOD 2.5–15.1 µg/kg, recovery 67.9–102.6% for 10 triazines
Validated in a complex matrix; supports method development
Liu et al. 2018
broad-specificity immunoassay triazine multi-residue food safety analysis

Optimal Application Scenarios


Simazine-Selective ELISA Kit for Groundwater Monitoring

In jurisdictions such as California where simazine usage exceeds atrazine usage and both herbicides are monitored in groundwater, the simazine-selective antibody profile achieved with simazine-acetic acid as immunizing hapten (8% atrazine cross-reactivity; virtually no propazine recognition [1]) enables accurate simazine quantification without chromatographic separation. The achievable IC50 of ~0.1 µg/L and limit of quantitation of 50 ng/L [2] meet or exceed typical regulatory action levels for simazine in drinking water (e.g., US EPA MCL = 4 µg/L, with practical screening needs at sub-µg/L levels). This scenario is not adequately served by atrazine-derived hapten antibodies, which typically exhibit high propazine cross-reactivity and poor simazine discrimination [3].

Broad-Specificity Triazine Immunoassay for Food Safety

Simazine-acetic acid has demonstrated utility as a screening hapten in rational immunoassay design for multi-triazine detection in complex food matrices. As shown by Liu et al. (2018), its incorporation into a seven-hapten screening panel—coupled with molecular modeling and 3D-QSAR-guided antibody selection—enabled a heterologous ELISA detecting 10 triazine herbicides in ginger at LODs of 2.5–15.1 µg kg⁻¹ with recoveries of 67.9–102.6% [4]. This validates simazine-acetic acid for laboratories developing multi-residue screening methods for herbal products, spices, and other complex botanical matrices where triazine contamination is a regulatory concern.

Defined Hapten for Polyclonal Antibody Production

The well-characterized structural features of simazine-acetic acid—C4 spacer, N-ethylamino attachment, retained 2-chloro group [5]—provide a defined molecular architecture for systematic structure–activity relationship studies of antibody–hapten interactions. Unlike simazine-C6 or simazine-mercaptopropanoic acid haptens, the C4 spacer offers an intermediate spacer length that, based on class-level evidence, favors sensitive assay development while maintaining sufficient distance from the carrier protein for epitope presentation [6]. This makes simazine-acetic acid the preferred starting hapten for laboratories that require a single, well-documented immunizing hapten with published cross-reactivity benchmarks rather than an uncharacterized analog.

ELISA Coating Antigen for Heterologous Assays

In heterologous ELISA formats—where the coating hapten differs structurally from the immunizing hapten to improve assay sensitivity—simazine-acetic acid can serve as either the immunizing or the coating component. The Harrison et al. (1991) study established that heterology based on conjugation position provided the largest improvement in sensitivity, and that C4-spacer haptens in combination with C6-spacer tracers or coating antigens can fine-tune the competitive inhibition midpoint [6]. For commercial kit manufacturers, the availability of simazine-acetic acid at defined purity (≥95% ) with documented physicochemical properties (MW 259.69, density 1.437 g/cm³, boiling point 520.6°C ) facilitates reproducible conjugate synthesis and batch-to-batch consistency.

Application
Selection Property
Validation Focus
Groundwater simazine monitoring
Selective ELISA antibody profile
Cross-reactivity panel validation
Food safety multi-residue screening
Broad-specificity triazine detection panel
Multi-analyte recovery in food matrices
Polyclonal antibody production
C4 spacer hapten architecture
Antibody titer and IC50 optimization
Heterologous ELISA coating antigen
Conjugation-site heterology
Assay midpoint tuning

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